

Technical Guide: Safety and Handling of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

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Compound of Interest

Compound Name: 2-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B068252

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a certified Safety Data Sheet (SDS). A complete, official SDS for **2-(4-(Trifluoromethoxy)phenyl)ethanamine** is not readily available in the public domain. The information herein is compiled from supplier data and chemical databases and should be used with professional discretion. Users should always perform their own risk assessments and adhere to established laboratory safety protocols.

Chemical Identification

This guide pertains to **2-(4-(Trifluoromethoxy)phenyl)ethanamine**, a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery.

Identifier	Value
Chemical Name	2-(4-(Trifluoromethoxy)phenyl)ethanamine
Synonyms	4-(Trifluoromethoxy)phenethylamine, 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
CAS Number	170015-99-3, 123195-23-3
Molecular Formula	C ₉ H ₁₀ F ₃ NO
Molecular Weight	205.18 g/mol [1][2]
Chemical Structure	OCF ₃ -C ₆ H ₄ -CH ₂ CH ₂ NH ₂

Hazard Identification and Classification

Based on available supplier information, this compound is classified as hazardous.

GHS Pictograms:

corrosive health hazard

Signal Word: Danger[3]

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[3]
- H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

- Prevention: P260, P261, P264, P271, P280[3][4]
- Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363[3][4]
- Storage: P403+P233, P405[3][4]

- Disposal: P501[3][4]

Physical and Chemical Properties

The following table summarizes the known quantitative data for **2-(4-(trifluoromethoxy)phenyl)ethanamine**.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	211 °C	[1][3]
Density	1.233 g/cm ³	[1][3]
Flash Point	81 °C	[1][3]
Vapor Pressure	0.187 mmHg at 25°C	[1]
pKa	9.60 ± 0.10 (Predicted)	[1][3]
LogP	2.78670	[1]
XLogP3	2.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	3	[1]
Exact Mass	205.07144843	[1]

Experimental Protocols

Synthesis Protocol

A general procedure for the synthesis of **2-(4-(trifluoromethoxy)phenyl)ethanamine** from 2-(4-(trifluoromethoxy)phenyl)acetonitrile has been reported.[3]

Materials:

- 2-(4-(trifluoromethoxy)phenyl)acetonitrile
- Methanol
- Wet Raney Nickel catalyst
- Ammonia
- Autoclave
- Hydrogen gas

Procedure:

- Charge an autoclave with 650 mL of methanol, 260 g of 2-(4-(trifluoromethoxy)phenyl)acetonitrile, and a wet Raney Nickel catalyst (equivalent to 0.39 mol).[3]
- Condense 260 mL of ammonia into the autoclave.[3]
- Pressurize the reactor with hydrogen to 140 bar.[3]
- Heat the reaction mixture to 130 °C and maintain for 2 hours.[3]
- After the reaction is complete, cool the mixture to room temperature and release the pressure.
- Remove the catalyst by filtration.[3]
- The filtrate is subjected to reduced pressure distillation (10 hPa) to yield the final product.[3]

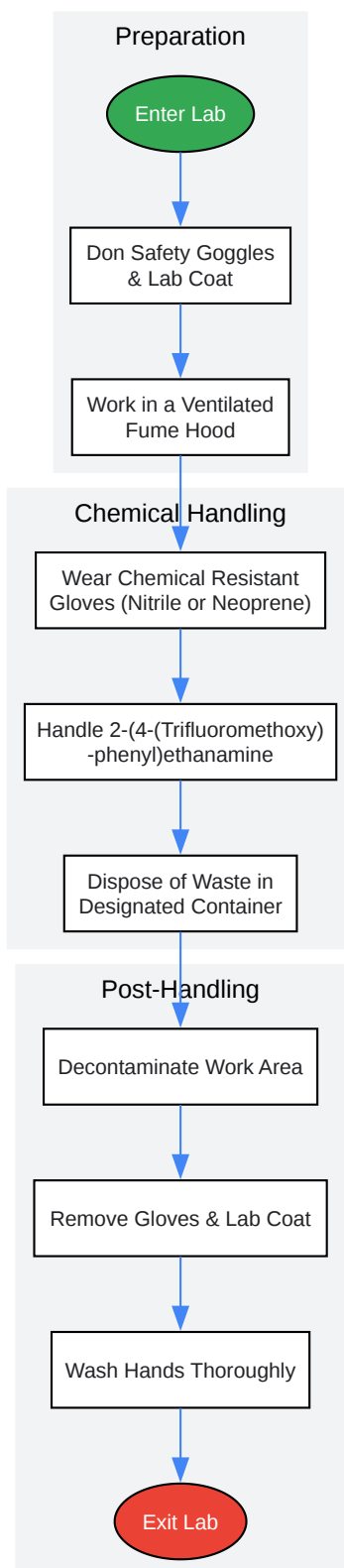
Reported Yield: 224.5 g (86.7% of theoretical) of a colorless liquid with a boiling point of 84-86 °C at 10 hPa.[3]

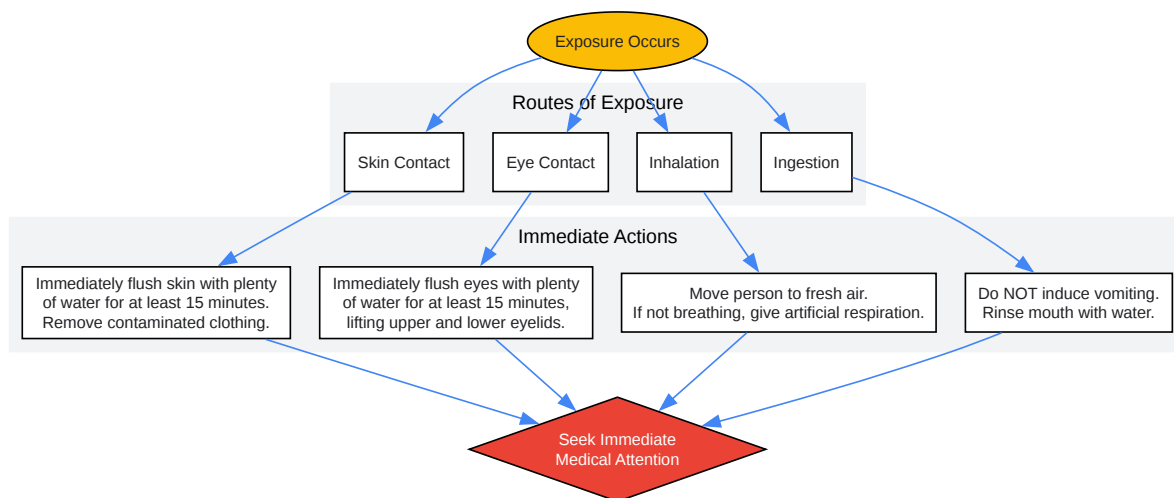
Safety and Handling

Due to the corrosive nature of this chemical, stringent safety measures are required.

Personal Protective Equipment (PPE)

A standard PPE workflow for handling this corrosive amine is outlined below.





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